Cas no 280745-41-7 ((3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride)

(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride is a chiral azepane derivative characterized by four hydroxyl groups in a stereospecific configuration. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of glycosidase inhibitors and carbohydrate mimetics due to its structural resemblance to sugar moieties. The hydrochloride salt enhances solubility and stability, facilitating handling in aqueous reactions. Its defined stereochemistry ensures high selectivity in enzymatic and medicinal chemistry applications. The compound is commonly utilized in pharmaceutical research for probing enzyme mechanisms and designing bioactive molecules. Rigorous quality control ensures consistent purity, making it suitable for analytical and preparative applications.
(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride structure
280745-41-7 structure
Product Name:(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride
CAS No:280745-41-7
MF:C6H14ClNO4
MW:199.632661342621
CID:248289
PubChem ID:51346133
Update Time:2025-10-23

(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1H-Azepine-3,4,5,6-tetrol,hexahydro-, (3S,4S,5S,6S)-
    • (3S,4S,5S,6S)-3,4,5,6-TETRAHYDROXYAZEPANE HCL
    • (3S,4S,5S,6S)-3,4,5,6-TETRAHYDROXYAZEPANE HCL SALT
    • (3S,4S,5S,6S)-3,4,5,6-TETRAHYDROXYAZEPANE HYDROCHLORIDE
    • (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane-HCl
    • (3S,4S,5S,6S)-azepane-3,4,5,6-tetrol;hydrochloride
    • SCHEMBL5685818
    • 280745-41-7
    • (3S,4S,5S,6S)-AZEPANE-3,4,5,6-TETROL HYDROCHLORIDE
    • (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride
    • Inchi: 1S/C6H13NO4.ClH/c8-3-1-7-2-4(9)6(11)5(3)10;/h3-11H,1-2H2;1H/t3-,4+,5-,6-;/m0./s1
    • InChI Key: UJBGXSDFDJMWFZ-WBHXJHRCSA-N
    • SMILES: Cl.O[C@H]1[C@H](CNC[C@H]([C@@H]1O)O)O

Computed Properties

  • Exact Mass: 199.061
  • Monoisotopic Mass: 199.061
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 118
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 93A^2

Experimental Properties

  • Density: 1.508±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Extremely soluble (1000 g/l) (25 º C),
  • PSA: 92.95000
  • LogP: -1.83600

(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride Pricemore >>

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Additional information on (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride

Comprehensive Overview of (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane Hydrochloride (CAS No. 280745-41-7)

(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride (CAS No. 280745-41-7) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemical research. This compound, characterized by its unique tetrahydroxyazepane backbone, is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. The presence of four hydroxyl groups in a specific stereochemical configuration (3S,4S,5S,6S) makes this compound a valuable intermediate in the synthesis of complex molecules, particularly those targeting glycosidase enzymes and carbohydrate-processing pathways.

The hydrochloride salt form of this compound enhances its solubility in aqueous media, which is crucial for its application in biological assays and pharmaceutical formulations. Researchers have explored its potential as a scaffold for designing glycosidase inhibitors, a class of compounds with therapeutic relevance in metabolic disorders such as diabetes and lysosomal storage diseases. The stereochemistry of the hydroxyl groups is critical for its binding affinity to enzyme active sites, making it a subject of intense study in structure-activity relationship (SAR) analyses.

In recent years, the demand for chiral building blocks like (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride has surged due to their utility in asymmetric synthesis. The compound's ability to serve as a precursor for pharmaceutical intermediates aligns with the growing trend toward personalized medicine and targeted drug delivery systems. Its applications extend to the development of glycomimetics, which mimic the structure of carbohydrates and are used to modulate biological processes such as cell signaling and immune responses.

From a synthetic perspective, the preparation of (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride involves multi-step organic transformations, often starting from readily available sugars or cyclic amines. The stereoselective introduction of hydroxyl groups is a key challenge, requiring advanced techniques such as catalytic asymmetric synthesis or enzymatic resolution. These methods are frequently discussed in academic literature and patent filings, reflecting the compound's importance in green chemistry and sustainable manufacturing practices.

The compound's physicochemical properties, including its melting point, optical rotation, and stability under various conditions, are well-documented in technical databases. These properties are essential for researchers who need to handle the compound in laboratory settings or scale up its production for industrial applications. Additionally, its compatibility with common chromatographic techniques (e.g., HPLC, TLC) facilitates its purification and analysis, ensuring high purity for research and development purposes.

As the scientific community continues to explore novel therapeutic targets, (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride remains a compound of interest due to its structural versatility and potential applications in drug discovery. Its relevance is further highlighted by its inclusion in combinatorial chemistry libraries and high-throughput screening campaigns aimed at identifying new bioactive molecules. The compound's profile is often compared to other polyhydroxylated azepanes, which are known for their diverse biological activities.

In conclusion, (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride (CAS No. 280745-41-7) represents a fascinating intersection of organic chemistry and biomedical research. Its unique structure, combined with its potential applications in glycoscience and medicinal chemistry, ensures its continued relevance in both academic and industrial settings. Future studies may uncover additional roles for this compound, particularly in the context of emerging therapeutic strategies and biotechnological innovations.

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